![molecular formula C19H23N3O3S B5223276 1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5223276.png)
1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and cyclization reactions. These steps are crucial for forming the piperidine ring and introducing various functional groups such as sulfonyl and carboxamide groups (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of related piperidine compounds can be characterized using techniques such as FTIR, 1H-NMR, and mass spectral analysis. These techniques help in determining the presence of specific functional groups and the overall molecular architecture (Kambappa et al., 2017).
Chemical Reactions and Properties
Piperidine derivatives, including sulfonamide and carboxamide functionalities, participate in a variety of chemical reactions, such as electrophilic substitutions and nucleophilic additions, due to the presence of reactive functional groups. These reactions are essential for further modifying the molecular structure for specific applications or studies (Liu et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility in organic solvents and water, melting points, and boiling points, can be influenced by the nature and position of the substituents on the piperidine ring. For instance, the introduction of sulfonyl groups can increase solubility in polar solvents (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and nucleophiles, are significantly affected by the presence of electron-withdrawing or electron-donating groups attached to the piperidine nucleus. The sulfonamide and carboxamide groups, in particular, play a critical role in determining the compound's acidity and basicity, as well as its potential for forming hydrogen bonds and other intermolecular interactions (Fletcher et al., 2002).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-2-4-18(5-3-15)26(24,25)22-12-8-17(9-13-22)19(23)21-14-16-6-10-20-11-7-16/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFTXUQGVNPSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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